molecular formula C21H21NO6 B2947750 ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 842962-47-4

ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2947750
CAS No.: 842962-47-4
M. Wt: 383.4
InChI Key: XYJKGZIJDWLKDE-UHFFFAOYSA-N
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Description

Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chemical compound of significant interest in medicinal chemistry research. This molecule features a 4-oxo-4H-chromene (flavone) core structure, a privileged scaffold known for its diverse biological activities. The specific substitution pattern on this core, including a 4-ethoxycarbonylphenoxy group at the 3-position and a critical dimethylaminomethyl group at the 8-position, is designed to enhance its physicochemical properties and biological interaction potential. Compounds within this structural class have demonstrated a wide range of pharmacological activities in scientific studies, including potent antimicrobial and antifungal effects against various bacterial and fungal strains (https://ijpca.org/html-article/18558). The presence of the Mannich base moiety, characterized by the dimethylaminomethyl group, is a key pharmacophore that can improve lipophilicity and facilitate penetration through biological barriers like the blood-brain barrier, making such compounds valuable for investigating central nervous system targets. Furthermore, related chromene derivatives have been studied in the context of enzyme inhibition, with some compounds acting as potent inhibitors of lysosomal phospholipase A2 (PLA2G15), a mechanism linked to the phenomenon of drug-induced phospholipidosis (https://www.sciencedirect.com/science/article/pii/S0022227521000717). This makes them useful as chemical tools for probing lipid metabolism and drug-toxicity pathways. Researchers can utilize this high-purity compound as a reference standard, a synthetic intermediate, or a lead compound for developing new therapeutic agents across multiple disease areas. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

ethyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-4-26-21(25)13-5-7-14(8-6-13)28-18-12-27-20-15(19(18)24)9-10-17(23)16(20)11-22(2)3/h5-10,12,23H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJKGZIJDWLKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate, also known as U-51754, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and potential applications based on diverse sources.

  • Molecular Formula : C21H21NO6
  • Molecular Weight : 383.4 g/mol
  • IUPAC Name : Ethyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate

Biological Activity Overview

This compound exhibits various biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Antileishmanial Effects : Related compounds have shown efficacy against Leishmania donovani, suggesting a possible application for this compound in treating leishmaniasis. The mode of action appears to involve apoptosis-like mechanisms in the parasite .
  • Photo-Initiator Properties : As a photo-initiator, it plays a role in polymerization reactions upon exposure to light, generating reactive species that facilitate chemical processes.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

Antileishmanial Mechanism

Research suggests that compounds similar to ethyl 4-{(dimethylamino)methyl}-7-hydroxy derivatives induce cell death in Leishmania species through an apoptosis-like pathway. This involves the activation of specific cellular pathways leading to programmed cell death .

Photo-Initiation Mechanism

As a photo-initiator, this compound absorbs light energy, which triggers a chemical reaction. This process generates free radicals that can initiate polymerization or other light-sensitive reactions. The efficiency of this mechanism is influenced by environmental factors such as light intensity and wavelength.

Study on Antileishmanial Activity

A significant study focused on the synthesis and evaluation of related oxabicyclic compounds demonstrated their potent antileishmanial effects against Leishmania donovani. The study reported that these compounds exhibited a synergistic effect when combined with miltefosine, enhancing their therapeutic potential .

Synthesis and Characterization

The synthesis of ethyl 4-{(dimethylamino)methyl}-7-hydroxy derivatives has been explored in various research contexts. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on various bacterial strains
AntileishmanialInduces apoptosis-like death in Leishmania
Photo-InitiationGenerates reactive species upon light exposure

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related chromene derivatives and benzoate esters. Below is a detailed analysis based on molecular features, reactivity, and applications:

Structural Analogues
Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications/Properties Reference
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ Dimethylamino, benzoate ester 193.24 Co-initiator in resin cements; higher polymerization efficiency than methacrylate analogues
2-Ethylhexyl 4-(dimethylamino)benzoate C₁₇H₂₇NO₂ Branched alkyl chain, dimethylamino 277.41 UV absorber or stabilizer in polymers and coatings
4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-2-aminium methanolate C₂₄H₂₂ClN₂O₃ Chlorophenyl, methoxyphenyl, tetrahydrochromen 436.90 Synthetic intermediate for bioactive chromene derivatives
Target compound: Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate C₂₂H₂₃NO₆ Chromen-4-one, hydroxyl, dimethylaminomethyl 397.43 Potential enzyme inhibition, antioxidant, or materials science applications

Key Observations :

  • The target compound’s chromen-4-one core distinguishes it from simpler benzoate esters like ethyl 4-(dimethylamino)benzoate, which lack fused aromatic systems and exhibit distinct reactivity in polymerization ().
  • Compared to 2-ethylhexyl derivatives (), the target compound’s hydroxyl group and rigid chromenone structure may enhance hydrogen-bonding interactions, affecting solubility and crystallinity.
  • Chlorophenyl- or methoxyphenyl-substituted chromenes () highlight the role of electron-withdrawing/donating groups in modulating bioactivity, suggesting the target compound’s dimethylaminomethyl group could influence its electronic profile and binding affinity.
Reactivity and Functional Performance
  • Polymerization Efficiency: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity as a co-initiator in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving higher degrees of conversion (~75% vs. ~60%) and better mechanical properties (). The target compound’s larger structure may reduce mobility in polymer matrices but could offer UV-stabilizing effects due to the chromenone system.
  • Solubility: The dimethylamino group in both the target compound and simpler analogues improves solubility in polar organic solvents (e.g., ethanol, DMSO). However, the hydroxyl group in the target compound may introduce pH-dependent solubility.

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